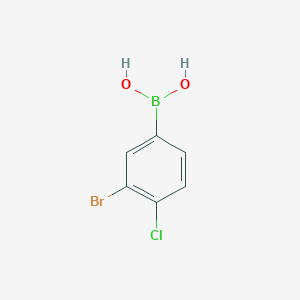

3-Bromo-4-chlorophenylboronic acid

描述

Significance of Boronic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

The prominence of boronic acid derivatives, particularly arylboronic acids, stems from their extensive use as key building blocks in organic synthesis. nih.gov They are fundamental to a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges new carbon-carbon bonds. nih.govwikipedia.org This reaction and others like it are pivotal in the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals and advanced materials. wikipedia.orgmackenzie.br

In medicinal chemistry, the boronic acid group is a "privileged motif" due to its unique chemical properties. nih.gov It can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors. The approval of boronic acid-containing drugs such as Bortezomib, Ixazomib, and Vaborbactam by regulatory agencies like the FDA and EMA underscores their therapeutic importance. nih.gov

Overview of Halogenated Arylboronic Acids as Synthetic Intermediates

Halogenated arylboronic acids are a specific class of arylboronic acids that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. These compounds are highly valued as synthetic intermediates because the halogen atoms provide reactive handles for further chemical modifications. nih.gov The presence of halogens allows for sequential, site-selective cross-coupling reactions, enabling the construction of complex, poly-functionalized molecules that might be difficult to synthesize by other means. researchgate.net

The differential reactivity of various carbon-halogen bonds (e.g., C-Br vs. C-Cl) can be exploited to control the order of chemical reactions, a strategy known as chemoselective coupling. researchgate.net This makes halogenated arylboronic acids particularly useful in the synthesis of agrochemicals, pharmaceuticals, and materials with tailored properties. chemimpex.com

Specific Research Focus: 3-Bromo-4-chlorophenylboronic Acid

This compound is a di-halogenated arylboronic acid that has emerged as a valuable building block in targeted synthetic applications. Its chemical structure, featuring both a bromine and a chlorine atom on the phenyl ring, offers distinct opportunities for sequential and regioselective functionalization.

Below are the key identification and property data for this compound:

| Property | Value |

| IUPAC Name | (3-bromo-4-chlorophenyl)boronic acid achemblock.com |

| CAS Number | 1384956-55-1 achemblock.comclearsynth.comchemnet.com |

| Molecular Formula | C6H5BBrClO2 achemblock.com |

| Molecular Weight | 235.27 g/mol achemblock.com |

| SMILES | OB(O)C1=CC(Br)=C(Cl)C=C1 achemblock.com |

The strategic placement of the bromo and chloro substituents allows chemists to selectively react at one position while leaving the other intact for subsequent transformations, a key advantage in multi-step syntheses.

属性

IUPAC Name |

(3-bromo-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOMDGCMBBIIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718342 | |

| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384956-55-1 | |

| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis

Synthesis of Biaryl Compounds and Substituted Biarylketones

Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and materials science. mdpi.comnumberanalytics.com 3-Bromo-4-chlorophenylboronic acid serves as a key reagent in the synthesis of these important compounds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. numberanalytics.comnih.gov This reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide. The presence of both bromine and chlorine atoms on the phenyl ring of this compound offers the potential for selective and sequential cross-coupling reactions, enabling the synthesis of unsymmetrical biaryls.

Furthermore, this boronic acid is instrumental in the synthesis of substituted biarylketones. One approach involves the palladium-catalyzed carbonylative cross-coupling of arylboronic acids with aryl halides. liv.ac.ukresearchgate.net In this type of reaction, carbon monoxide is inserted between the aryl groups, leading to the formation of a ketone linkage. The reactivity of the bromo and chloro substituents can be selectively controlled to achieve the desired ketone structure.

Table 1: Synthesis of Biaryl Compounds and Substituted Biarylketones

| Reaction Type | Catalyst | Reactants | Product | Ref. |

| Suzuki-Miyaura Coupling | Palladium complexes | This compound, Aryl halide | Substituted biaryl | numberanalytics.comnih.gov |

| Carbonylative Cross-Coupling | Palladium complexes | This compound, Aryl halide, Carbon monoxide | Substituted biarylketone | liv.ac.ukresearchgate.net |

Construction of Complex Heterocyclic Systems (e.g., Phthalides, Thienopyrazine Nucleus)

The versatility of this compound extends to the construction of complex heterocyclic frameworks. For instance, it can be utilized in the synthesis of phthalides, which are a class of compounds with a lactone fused to a benzene (B151609) ring. organic-chemistry.org The synthesis can proceed through a palladium-catalyzed coupling of the boronic acid with an appropriate ortho-substituted benzoic acid derivative, followed by intramolecular cyclization. organic-chemistry.org

Another significant application is in the synthesis of thienopyrazine-based fluorophores. mdpi.comresearchgate.net These compounds are of interest for their potential use in luminescent solar concentrators. The synthesis often involves a Suzuki-Miyaura coupling reaction between a dibrominated thienopyrazine core and an arylboronic acid, such as this compound, to introduce specific aryl groups onto the heterocyclic system. mdpi.com

Table 2: Construction of Complex Heterocyclic Systems

| Heterocyclic System | Synthetic Strategy | Key Reagent | Ref. |

| Phthalides | Palladium-catalyzed coupling and intramolecular cyclization | This compound | organic-chemistry.org |

| Thienopyrazine Nucleus | Suzuki-Miyaura coupling | This compound | mdpi.comresearchgate.net |

Derivatization to Fluorenes and Pyrrolinones

This compound can be a precursor for the synthesis of more complex molecules like fluorenes and pyrrolinones. The synthesis of substituted diarylmethylidenefluorenes can be achieved through a Suzuki coupling reaction involving a fluorene (B118485) derivative and an arylboronic acid. sigmaaldrich.com

Similarly, in the synthesis of certain pyrrolinone derivatives, such as the muscle relaxant baclofen (B1667701) lactam, a key step can be the Suzuki coupling of a pyrrolinyl tosylate with an arylboronic acid. sigmaaldrich.com The specific substitution pattern of this compound allows for the introduction of a bromo- and chloro-substituted phenyl group into the target molecule.

Development of Novel Carbonylation Protocols

The development of new and efficient carbonylation reactions is an active area of research in organic synthesis. This compound can be employed as a substrate in the development of novel palladium-catalyzed carbonylation protocols. nih.gov These reactions are valuable for the synthesis of carbonyl-containing compounds such as aldehydes, ketones, esters, and amides from readily available aryl halides and boronic acids. liv.ac.uknih.gov Research in this area focuses on creating more general and efficient catalytic systems that operate under mild conditions, such as at atmospheric pressure of carbon monoxide. nih.gov

Role as Catalytic Additives in Organic Transformations

While primarily used as a reactant, boronic acids can also act as catalysts or co-catalysts in certain organic transformations. For instance, 4-chlorophenylboronic acid has been used as a catalyst for the preparation of 4-hydroxycoumarin (B602359) derivatives. chemicalbook.com Although direct evidence for this compound acting as a catalytic additive is less common, the general catalytic activity of arylboronic acids suggests potential applications in this area. Their ability to act as Lewis acids or to participate in transmetalation cycles could be exploited in various catalytic processes.

Role in Medicinal Chemistry and Biological Research

Boronic Acids as Bioisosteres in Drug Design

A significant strategy in modern drug design is the use of bioisosteres—functional groups that can be interchanged to improve a molecule's properties without losing its desired biological activity. The boronic acid group, -B(OH)₂, has emerged as a valuable bioisostere for the carboxylic acid group (-COOH).

This substitution can offer several advantages:

Maintained or Improved Activity: The boronic acid can mimic the hydrogen bonding capabilities of a carboxylic acid, thus preserving interactions with the biological target.

Enhanced Pharmacokinetics: Carboxylic acids are often associated with poor membrane permeability and rapid metabolism. Replacing them with a boronic acid group can lead to improved absorption and metabolic stability.

Reduced Toxicity: In some cases, the bioisosteric replacement can circumvent toxicity issues associated with the original functional group.

The concept of bioisosterism between boronic and carboxylic acids is highlighted in the following table.

| Property | Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)₂) |

| Structure | Planar | Trigonal planar |

| Acidity | Typically pKa 4-5 | Typically pKa 4-10 |

| Hydrogen Bonding | Acts as both donor and acceptor | Acts as a Lewis acid and hydrogen bond donor |

| Key Role | Forms ionic bonds, hydrogen bonds | Forms reversible covalent bonds, hydrogen bonds |

Interaction with Biological Targets and Mechanisms of Action

The mechanism of action for many boronic acid-containing drugs is rooted in the unique electrophilic nature of the boron atom. Unlike typical functional groups that engage in non-covalent interactions like hydrogen bonds or ionic bonds, the boronic acid moiety can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes.

The primary targets are often serine or threonine hydroxyl groups. The boron atom readily accepts the lone pair of electrons from the hydroxyl oxygen, forming a stable tetrahedral boronate adduct. This interaction effectively blocks the active site and inhibits the enzyme's function. This mechanism is central to the activity of proteasome inhibitors and β-lactamase inhibitors. nih.gov

Furthermore, the diol-binding ability of boronic acids allows them to interact with sugars and glycoproteins. This property can be exploited to target unique glycans on the cell surfaces of pathogens, potentially overcoming cell envelope barriers and preventing drug resistance.

Enzyme Inhibition (e.g., Proteasome Inhibition by Bortezomib Analogs)

A cornerstone of the medicinal application of boronic acids is their function as enzyme inhibitors. benthamdirect.comresearchgate.net The boron atom is a key substructure that can block the active sites of certain enzymes, such as proteasomes, which are crucial for protein degradation. wikipedia.org Dipeptidyl boronic acids, in particular, have been developed as potent and selective proteasome inhibitors. nih.gov

The most prominent example is Bortezomib, a dipeptide boronic acid derivative approved for treating multiple myeloma. oup.comgranulesindia.comnih.gov The boronic acid group in Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the proteasome's active site. nih.govnih.gov This interaction disrupts the degradation of proteins that regulate cell growth, leading to apoptosis in cancer cells. nih.gov The success of Bortezomib has spurred the development of numerous other boronic acid-based proteasome inhibitors, including Ixazomib and Delanzomib, as potential therapeutics for cancer and inflammatory diseases. nih.govresearchgate.net

| Compound | Description | Mechanism of Action | Therapeutic Area | References |

|---|---|---|---|---|

| Bortezomib | A dipeptide boronic acid derivative. | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. oup.com | Multiple Myeloma, Mantle Cell Lymphoma. oup.comgranulesindia.com | oup.comgranulesindia.comnih.gov |

| Ixazomib | A boronic acid proteasome inhibitor. | Reversible inhibitor of the 20S proteasome. researchgate.net | Multiple Myeloma. researchgate.net | researchgate.net |

| Delanzomib | A boronic acid proteasome inhibitor. | Reversible inhibitor of the 20S proteasome. researchgate.net | In clinical trials for cancer. researchgate.net | researchgate.net |

RNA Binding and HIV-1 Replication Inhibition (e.g., Branched Peptide Boronic Acids)

The unique properties of the boronic acid functional group make it a valuable tool for targeting RNA structures, a strategy being explored for antiviral therapies. nih.gov The development of Branched Peptide Boronic Acids (BPBAs) represents a novel approach to bind to the tertiary structures of viral RNA, such as the HIV-1 Rev Response Element (RRE). nih.govacs.org

Researchers have demonstrated that incorporating boronic acid moieties into peptide structures can significantly enhance their binding affinity and selectivity for RNA targets. nih.gov The boron atom can form a reversible covalent bond with the 2'-hydroxyl group of RNA, a feature that can promote selectivity for RNA over DNA. nih.gov In the context of HIV-1, BPBAs have been shown to bind to the RRE IIB region, a critical component for viral replication. nih.govnih.gov One study identified a specific BPBA that not only binds selectively to RRE IIB but also inhibits HIV-1 p24 capsid production and viral replication in cell cultures. nih.gov This inhibition is thought to occur because the binding of the BPBA induces a conformational change in the RNA, making it susceptible to enzymatic cleavage. nih.gov These findings highlight the potential of using boronic acid-containing molecules as a platform for developing new antiviral agents that target RNA. nih.govmdpi.com

Boronic Acid-Based Biosensors and Diagnostic Agents

The ability of boronic acids to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols is a key feature exploited in the development of biosensors and diagnostic tools. wikipedia.orgmdpi.comnih.gov This interaction is particularly useful for detecting saccharides and glycoproteins, which are important biomarkers in various diseases. mdpi.comacs.org

Glycan Detection Platforms

Glycans, complex carbohydrates present on the surface of cells, are essential for many biological processes, and their altered expression is often associated with disease. acs.orgbiorxiv.org Boronic acid-based platforms offer a synthetic receptor approach for the specific recognition and detection of these crucial biomolecules. mdpi.comnih.gov By integrating boronic acid receptors with signal-enhancing technologies like surface-enhanced Raman spectroscopy (SERS), highly sensitive and specific glycan detection platforms can be created. biorxiv.org

For instance, a novel sensing platform using 4-mercaptophenylboronic acid combined with SERS and machine learning algorithms has successfully distinguished between different sugar isomers (e.g., glucose, mannose, and galactose) and identified specific glycosidic linkages. biorxiv.org Other approaches have used boronic acid-modified metal-organic frameworks (MOFs) as dual-functional probes in electrochemical aptasensors for the sensitive detection of glycoproteins like prostate-specific antigen (PSA). nih.gov These technologies provide powerful tools for diagnostics and for advancing our understanding of glycomics. acs.orgbiorxiv.org

Development of Reversible Covalent Interactions with Diols (e.g., Sugars, Insulin)

The fundamental interaction between boronic acids and diols is a rapid and reversible dynamic covalent bond. wikipedia.orgacs.org This equilibrium is the basis for a wide range of applications, from molecular recognition to the construction of "smart" materials that respond to specific chemical stimuli. acs.orgresearchgate.net

This principle has been effectively applied in the development of glucose-responsive systems for diabetes management. nih.gov Researchers have chemically modified insulin (B600854) with phenylboronic acid conjugates. nih.gov These modified insulin derivatives exhibit glucose-sensing capabilities; they can bind to glucose in the bloodstream, which in turn modulates the insulin's activity. nih.gov In diabetic mouse models, these "smart" insulin derivatives have demonstrated the ability to rapidly normalize blood glucose levels following a glucose challenge, with some providing responsive control over extended periods. nih.gov Similarly, nanoparticles conjugated with boronic acids have been designed to release insulin in a sustained manner in response to high glucose concentrations, showcasing the potential for self-regulated insulin delivery systems. researchgate.net

Formulation and Delivery Systems (e.g., pH-responsive and Chemoresponsive Materials)

The dynamic nature of the boronic acid-diol interaction is also being harnessed to create advanced formulation and drug delivery systems. mdpi.com These systems are designed to release their therapeutic payload in response to specific environmental cues, such as changes in pH or the presence of certain molecules, which can lead to more targeted and effective treatments. mdpi.comnih.gov

Computational and Theoretical Studies on 3 Bromo 4 Chlorophenylboronic Acid and Analogs

Quantum Chemical Calculations (DFT, B3LYP, Basis Sets)

Density Functional Theory (DFT) has become a primary method for studying phenylboronic acid derivatives due to its balance of computational cost and accuracy. diva-portal.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with various basis sets, such as the Pople-style 6-31G(d,p) or 6-311++G(d,p), to model these systems. researchgate.netlodz.plresearchgate.net These calculations are fundamental to understanding the molecule's intrinsic properties.

Theoretical geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For phenylboronic acid analogs, DFT calculations can predict key structural parameters, including bond lengths and angles. Studies on related compounds, such as diindolylmethane-phenylboronic acid hybrids and 3-cyanophenylboronic acid, have been performed using the B3LYP/6-311++G(d,p) level of theory to determine their stable conformers. researchgate.netnih.gov

In phenylboronic acids, a key feature is the orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring. The planarity and the rotational barrier of this group are influenced by substitution on the aromatic ring. For instance, in diindolylmethane-phenylboronic acid hybrids, the bond distance between the carbon of the aromatic ring and the boron atom (C-B) was shown to increase when the conjugation between the ring and the boronic acid group's empty p-orbital was broken by rotation. nih.gov For 3-chlorophenylboronic acid, calculations have been carried out to identify its stable conformers. researchgate.net The conformation of the hydroxyl groups in the boronic acid moiety (often described as 'in-out' or 'out-out') is also a critical aspect of its geometry. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Phenylboronic Acid Analogs Note: Data for the exact 3-Bromo-4-chlorophenylboronic acid is not available; these values are representative of similar structures calculated using DFT methods.

| Parameter | Molecule | Bond Length (Å) | Bond Angle (°) | Reference |

| C-B | 3-Cyanophenylboronic acid | 1.556 | - | researchgate.net |

| B-O | 3-Cyanophenylboronic acid | 1.363 / 1.367 | - | researchgate.net |

| O-B-O | Phenylboronic acid | - | 117.8 | mdpi.com |

| C-C-B | Phenylboronic acid | - | 121.3 / 121.4 | mdpi.com |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, researchers can assign the bands observed in experimental FT-IR and FT-Raman spectra. Such analyses have been performed for numerous substituted benzaldehydes and phenylboronic acids, like 3-chloro-4-methoxybenzaldehyde (B1194993) and 3-chlorophenylboronic acid. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net

FT-IR and FT-Raman: For 3-chlorophenylboronic acid, a complete vibrational analysis was carried out using DFT calculations, with assignments based on the total energy distribution (TED). researchgate.net Similarly, detailed vibrational assignments supported by DFT have been reported for 3-chloro-4-methoxybenzaldehyde, providing a framework for understanding the spectra of related substituted benzenes. nih.gov

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra. lodz.pl For 2-Methoxy phenylboronic acid, TD-DFT calculations helped identify a π →π* transition. researchgate.net The calculated absorption wavelengths can be compared with experimental data to understand the electronic structure.

NMR: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. For diindolylmethane-phenylboronic acid hybrids, theoretical chemical shifts for ¹H, ¹³C, and ¹¹B were calculated and correlated with experimental data. nih.gov

Table 2: Predicted Spectroscopic Data for Phenylboronic Acid Analogs Note: This table presents examples of predicted spectroscopic values for analogs, as specific comprehensive data for this compound is not available.

| Spectrum | Molecule | Predicted Wavenumber/Wavelength/Shift | Method | Reference |

| FT-IR (C=O stretch) | 3-chloro-4-hydroxyquinolin-2(1H)-one | 1690-1695 cm⁻¹ | B3LYP/6-311++G(d,p) | ijcce.ac.ir |

| UV-Vis (λmax) | 3-aminophenylboronic acid (sp² B) | 288.6 nm | TD-DFT/B3LYP/6-31G(d,p) | lodz.pl |

| HOMO-LUMO Gap | 3-Chlorophenylboronic acid | 5.768 eV | DFT | researchgate.net |

The electronic properties of a molecule govern its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context.

HOMO-LUMO Energies: The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For 3-chlorophenylboronic acid, the HOMO-LUMO gap was calculated to be 5.768 eV. researchgate.net In a study of diindolylmethane-phenylboronic acid hybrids, the HOMO was found to be located on the diindolylmethane moiety, while the LUMO was on the phenylboronic acid part, indicating a potential for intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov Red regions (negative potential) indicate areas rich in electrons and are prone to electrophilic attack, while blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack. nih.gov For 3-chlorophenylboronic acid, the MEP was calculated to predict reactive sites, with the oxygen atoms of the boronic acid group being the most negative, indicating them as likely sites for electrophilic interaction. researchgate.net

Quantum chemical methods can compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations are vital for understanding the stability of different conformers and the energetics of chemical reactions. For instance, in a study of the reaction between isopropyl dibromoacetate and isobutyraldehyde, DFT calculations were used to determine the Gibbs free energy of the reaction, confirming it to be exothermic. researchgate.net For phenylboronic acids, thermodynamic calculations can help determine the relative stability of different conformers (e.g., rotational isomers of the B(OH)₂ group) and the pKa values. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is essential in drug discovery for predicting the binding modes and affinities of potential inhibitors.

Boronic acid derivatives are known to act as inhibitors for various enzymes, particularly serine proteases and β-lactamases, by forming a reversible covalent bond between the boron atom and a key serine residue in the enzyme's active site. nih.govfrontiersin.org

Enzyme Inhibition: Molecular docking studies have been performed to understand how boronic acid derivatives interact with enzymes. For example, the docking of 3-bromopyruvate (B3434600) and its derivatives into the active sites of key metabolic enzymes involved in glycolysis and the TCA cycle has been investigated to shed light on their anticancer activity. nih.gov In another study, multiscale molecular modeling methods were applied to explore the covalent docking of boronic acid inhibitors with different classes of β-lactamases, revealing the reaction pathways for the formation of the enzyme-inhibitor complex. frontiersin.org

Binding Affinity: Docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the receptor. mdpi.com These scores help in ranking potential drug candidates. In a study of 3-bromo-2-hydroxypyridine, molecular docking was used to calculate the minimum binding energies with bromodomain inhibitor targets, exploring the crucial hydrogen bond interactions. mdpi.com Although specific docking studies for this compound with insulin (B600854) are not prominently reported, the principles derived from studies on other boronic acids and enzymes are directly applicable to understanding its potential biological interactions.

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational modeling has become an indispensable tool in SAR, enabling the rational design of new compounds by predicting how structural modifications will affect biological activity or material properties. mdpi.comnih.gov For this compound and its analogs, computational SAR investigations would typically involve modifying the core structure and calculating the resulting changes in properties relevant to a specific application.

The process often begins by creating a library of virtual analogs. For the this compound scaffold, this could involve:

Positional Isomerism: Moving the bromo and chloro substituents to different positions on the phenyl ring.

Halogen Substitution: Replacing bromine or chlorine with other halogens (e.g., fluorine, iodine) or other functional groups.

Modifying the Boronic Acid Group: Esterifying the boronic acid or converting it to a boronate salt.

Once a virtual library is established, methods like molecular docking can be used to predict the binding affinity of these analogs to a biological target, such as an enzyme active site. mdpi.com For instance, in a study on curcumin (B1669340) analogs, molecular docking was used to evaluate how different substitutions, including bromo and chloro groups on the phenyl rings, influenced the binding score to a target kinase. researchgate.netresearchgate.net A similar approach for this compound analogs would calculate binding energies and analyze interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's amino acid residues. This allows researchers to build a 3D-SAR model, providing a visual and quantitative understanding of which structural features are crucial for activity and guiding the synthesis of more potent or selective compounds. nih.govnih.gov

Advanced Computational Analyses

Beyond standard SAR, advanced computational techniques offer a deeper understanding of the intrinsic electronic and physical properties of this compound.

Non-covalent interactions (NCIs) are critical in determining the crystal packing of a molecule and its interactions with biological targets or other materials. For this compound, several types of NCIs are significant. A study on the co-crystallization of 4-halophenylboronic acids with various compounds highlights the key interactions that would be expected. nih.gov

The primary interactions include:

Hydrogen Bonding: The boronic acid group, -B(OH)₂, is a potent hydrogen bond donor and acceptor. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers, where two molecules are linked in a head-to-tail fashion via their hydroxyl groups. mdpi.comnih.gov

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as electrophilic regions (σ-holes) and interact with nucleophiles (e.g., lone pairs on oxygen or nitrogen atoms). nih.govmdpi.com The strength of this interaction depends on the halogen, with iodine generally forming stronger halogen bonds than bromine, which is stronger than chlorine.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to crystal stability through delocalized π-electron interactions.

Computational NCI analysis visualizes these weak interactions and quantifies their strength, providing insight into the supramolecular assembly of the compound.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Description |

| Hydrogen Bond | Boronic acid (-B(OH)₂) hydroxyl groups | Forms strong, directional interactions, often leading to dimer formation in the solid state. |

| Halogen Bond | Phenyl-bound Bromine (C-Br) and Chlorine (C-Cl) atoms | The electron-withdrawing nature of the ring creates a positive σ-hole on the halogen, allowing it to interact with electron donors. nih.gov |

| π-π Interactions | Aromatic Phenyl Ring | Stacking interactions between the electron clouds of adjacent aromatic rings contribute to the overall stability of the crystal lattice. |

| C-H···O/C-H···π | Phenyl C-H bonds and Oxygen atoms or π-systems | Weak hydrogen bonds where a C-H group acts as the donor, interacting with an oxygen atom or the face of an aromatic ring. |

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. A key application is Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analysis. mdpi.com This approach aims to build a mathematical model that correlates the structural or physicochemical properties of a series of compounds with a specific activity or property. nih.gov

For a series of analogs of this compound, a QSAR/QSPR study would proceed as follows:

Dataset Assembly: A set of structurally related phenylboronic acid derivatives with measured experimental data for a property of interest (e.g., IC₅₀ value against an enzyme, or pKa) is compiled. nih.gov

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like neural networks, a mathematical equation is developed that links a subset of the most relevant descriptors to the experimental property. mdpi.commdpi.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov

Such a model for phenylboronic acid derivatives could predict, for example, how changing the halogen substituents on the ring would affect acidity (pKa) or antibacterial potency, thereby guiding the synthesis of compounds with optimized properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

HOMO: The outermost orbital containing electrons. Molecules with high HOMO energy are better electron donors (nucleophiles).

LUMO: The innermost orbital without electrons. Molecules with low LUMO energy are better electron acceptors (electrophiles).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap indicates that the molecule is more easily polarized and thus more reactive and kinetically less stable. A large gap suggests high stability and low reactivity. nih.gov

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated. A computational study on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a structurally similar compound, provides representative data on how these descriptors are used. nih.gov

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of this compound with its analogs. For example, a derivative with a lower chemical hardness and a smaller HOMO-LUMO gap would be predicted to be more reactive. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors for Analogs of a Halogenated Phenyl Compound *

| Compound Analog | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) |

| Analog 5a | -6.64 | -1.50 | 5.14 | 6.64 | 1.50 | 2.57 |

| Analog 5b | -6.52 | -1.52 | 5.00 | 6.52 | 1.52 | 2.50 |

| Analog 5c | -6.06 | -1.79 | 4.27 | 6.06 | 1.79 | 2.13 |

| Analog 5d | -6.74 | -1.63 | 5.11 | 6.74 | 1.63 | 2.55 |

| Analog 5e | -6.65 | -1.57 | 5.08 | 6.65 | 1.57 | 2.54 |

| Analog 5f | -7.06 | -1.87 | 5.19 | 7.06 | 1.87 | 2.60 |

*Data adapted from a DFT study on 2-aryl-4-chlorophenyl-2-bromobutyrates, which serve as representative models for substituted phenyl compounds. nih.gov Analog 5c, with the smallest energy gap and lowest hardness, is identified as the most reactive in the series.

Advanced Characterization Techniques in Research Context

Spectroscopic Methodologies for Elucidating Structure and Reactivity

Spectroscopy is a cornerstone for the molecular-level investigation of 3-Bromo-4-chlorophenylboronic acid, offering detailed information on its electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B NMR for mechanistic insights and structural elucidation)

NMR spectroscopy is the definitive method for confirming the molecular structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹¹B nuclei, one can map the complete atomic framework and gain insights into the electronic environment of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The three aromatic protons will appear as a complex multiplet pattern due to their unique chemical environments and spin-spin coupling. The proton ortho to the boronic acid group would likely be the most deshielded. The two hydroxyl protons of the B(OH)₂ group typically appear as a single, broad singlet that is sensitive to solvent, concentration, and temperature due to chemical exchange. Its chemical shift can vary significantly.

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals for the six carbons of the phenyl ring. The carbon atom directly bonded to the boron atom (C1) will show a characteristic broad signal due to coupling with the quadrupolar ¹¹B nucleus. The chemical shifts of the carbons attached to the bromine (C3) and chlorine (C4) atoms will be significantly influenced by the electronegativity and anisotropic effects of these halogens.

¹¹B NMR Spectroscopy : As a key technique for boron-containing compounds, ¹¹B NMR provides direct information about the coordination state and electronic environment of the boron atom. For this compound, a single, relatively broad resonance is expected in the region typical for trigonal planar boronic acids (around 27-33 ppm), confirming the sp² hybridization of the boron atom.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in DMSO-d₆ Predicted values are based on established substituent effects and data from analogous compounds like 3-bromophenylboronic acid and 4-chlorophenylboronic acid.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| Aromatic CH | 7.50 - 8.10 | m | Three distinct signals in the aromatic region. |

| B(OH)₂ | 8.20 - 8.50 | br s | Broad singlet, position is exchange-rate dependent. |

| ¹³C | |||

| C-B | 125 - 135 | br | Signal is often broad due to quadrupolar relaxation of ¹¹B. |

| C-Br | ~122 | s | |

| C-Cl | ~138 | s | |

| Aromatic CH | 128 - 135 | s | Three distinct signals. |

| ¹¹B | |||

| B(OH)₂ | 27 - 33 | br s | Characteristic of an sp²-hybridized boronic acid. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its functional groups and insights into hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is dominated by a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the boronic acid hydroxyl groups involved in strong hydrogen bonding. Other key vibrations include the B-O stretch (around 1330-1380 cm⁻¹) and the C-B stretch (around 1000-1100 cm⁻¹). Aromatic C-H stretching appears above 3000 cm⁻¹, while C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy : FT-Raman spectroscopy complements FT-IR by providing enhanced signals for non-polar bonds. The symmetric breathing vibration of the phenyl ring is expected to be a particularly strong feature in the Raman spectrum. The C-Br and C-Cl stretching modes are also readily observable.

Table 2: Characteristic Vibrational Frequencies for this compound Assignments are based on well-documented group frequencies and studies on similar halogenated phenylboronic acids.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3200-3500 | Strong, Broad | ν(O-H) | O-H Stretching (H-bonded) |

| 3050-3100 | Medium-Weak | ν(C-H) | Aromatic C-H Stretching |

| ~1600 | Medium | ν(C=C) | Aromatic Ring Stretching |

| 1330-1380 | Strong | ν(B-O) | Asymmetric B-O Stretching |

| 1000-1100 | Medium | ν(C-B) | C-B Stretching |

| 700-800 | Medium-Strong | ν(C-Cl) | C-Cl Stretching |

| 550-650 | Medium | ν(C-Br) | C-Br Stretching |

Ultraviolet-Visible (UV-Vis) and Fluorescence Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy investigate the electronic properties of the molecule.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* transitions within the substituted benzene (B151609) ring. Typically, two main absorption bands are observed for phenylboronic acids: a high-energy band around 220-240 nm and a lower-energy band around 270-290 nm. The presence of bromo and chloro substituents may cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted phenylboronic acid.

Fluorescence Emission Spectroscopy : Phenylboronic acids themselves are generally not strongly fluorescent. However, their ability to interact with diols or other specific molecules can lead to changes in the fluorescence of a reporter molecule, a principle used in chemosensors. For instance, the interaction of a boronic acid can interrupt the excited-state intramolecular proton transfer (ESIPT) in certain dyes, leading to a "turn-on" fluorescence signal that is highly selective for the boronic acid moiety.

X-ray Diffraction Studies for Solid-State Structure and Supramolecular Assembly

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, revealing crucial details about crystal packing, molecular geometry, and the non-covalent interactions that govern the supramolecular architecture.

Crystal Engineering of Boronic Acid Co-crystals

Crystal engineering is the rational design of crystalline solids with desired properties. Boronic acids are exceptional building blocks in crystal engineering due to the robust and directional nature of the hydrogen bonds formed by their B(OH)₂ group. This makes them ideal candidates for forming co-crystals with active pharmaceutical ingredients (APIs) to improve properties like solubility and bioavailability. While no specific co-crystals of this compound are reported, its structural motifs, including the boronic acid group and halogen atoms, make it a prime candidate for such studies. The boronic acid can act as a reliable hydrogen bond donor, while the chlorine and bromine atoms can participate in halogen bonding.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., C-H...π, Br...Br)

In the solid state, phenylboronic acids typically self-assemble through strong hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. Another possible arrangement is a catemeric (chain) structure.

Beyond this primary hydrogen bonding, the crystal packing of this compound would be heavily influenced by a network of weaker non-covalent interactions:

Halogen Bonding : The chlorine and bromine atoms can act as electrophilic halogen bond donors, interacting with Lewis bases like the oxygen atoms of the boronic acid group in adjacent molecules.

Other Weak Interactions : C-H···O and C-H···π interactions, where a hydrogen atom on one ring interacts with an oxygen atom or the π-system of a neighboring molecule, would also play a significant role in dictating the final three-dimensional structure. The analysis of these interactions is fundamental to understanding the solid-state properties of the compound.

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry stands as a cornerstone analytical technique in chemical research, offering profound insights into the molecular weight and structural characteristics of compounds. In the context of this compound, mass spectrometry is indispensable for confirming its molecular identity and for elucidating its role in complex reaction mechanisms. This is achieved through the analysis of its mass-to-charge ratio (m/z), the distinctive isotopic patterns conferred by the presence of bromine and chlorine atoms, and the fragmentation patterns that reveal the compound's structural components.

The molecular formula of this compound is C₆H₅BBrClO₂. achemblock.com This composition gives rise to a characteristic isotopic signature in the mass spectrum, which is a direct consequence of the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The presence of these two halogens results in a complex but predictable series of peaks for the molecular ion and its fragments, facilitating unambiguous identification.

The following table details the theoretical monoisotopic mass and the predicted mass-to-charge ratios for several common adducts of this compound that can be observed in mass spectrometry.

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₆BBrClO₂]⁺ | 235.9332 |

| [M+Na]⁺ | [C₆H₅BBrClNaO₂]⁺ | 257.9151 |

| [M-H]⁻ | [C₆H₄BBrClO₂]⁻ | 233.9175 |

| [M+HCOO]⁻ | [C₇H₆BBrClO₄]⁻ | 279.9281 |

Molecular Identification through Isotopic Patterns

The most definitive feature in the mass spectrum of this compound is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, with an abundance ratio of roughly 3:1 (approximately 75.8% and 24.2%).

The combination of these isotopic distributions results in a characteristic cluster of peaks for the molecular ion (M). The primary peaks will appear at M, M+2, and M+4, with their relative intensities being a product of the probabilities of the different isotopic combinations. The expected pattern for a compound containing one bromine and one chlorine atom is a key diagnostic tool.

Fragmentation Patterns and Mechanistic Insights

Key fragmentation pathways for this compound would likely involve:

Loss of the Boronic Acid Group: A common fragmentation pathway for phenylboronic acids is the cleavage of the carbon-boron bond. This would result in the loss of B(OH)₂ (44.8 Da), leading to a bromochlorobenzene fragment.

Halogen Loss: The carbon-halogen bonds can also cleave, leading to the loss of a bromine atom (79/81 Da) or a chlorine atom (35/37 Da). The relative likelihood of these events can provide information about the bond strengths within the molecule. nih.gov

Loss of Water: Dehydration from the boronic acid moiety is another plausible fragmentation step, particularly under certain ionization conditions.

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, producing smaller charged species.

The following table outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound.

| Plausible Fragment Ion | Formula | Description of Loss | Predicted m/z |

| [C₆H₃BrCl]⁺ | [C₆H₃BrCl]⁺ | Loss of B(OH)₂ and H | 188.85 |

| [C₆H₄BClO₂]⁺ | [C₆H₄BClO₂]⁺ | Loss of Br | 155.98 |

| [C₆H₄BBrO₂]⁺ | [C₆H₄BBrO₂]⁺ | Loss of Cl | 200.95 |

| [C₆H₅BBrClO]⁺ | [C₆H₅BBrClO]⁺ | Loss of OH | 217.92 |

In mechanistic studies, such as Suzuki-Miyaura cross-coupling reactions where this compound is a reactant, mass spectrometry can be used to track the progress of the reaction. sigmaaldrich.com By analyzing aliquots of the reaction mixture over time, the disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak can be monitored, providing kinetic data. Furthermore, the detection of intermediate species or byproducts by mass spectrometry can offer crucial evidence for proposed reaction mechanisms.

Emerging Research Avenues and Future Prospects

Development of Next-Generation Boronic Acid-Based Catalysts

Boronic acids have long been recognized for their role in cross-coupling reactions, but their potential as catalysts in their own right is a rapidly developing area of research. nih.gov Scientists are focused on creating new boronic acid-based catalysts that are more efficient, selective, and sustainable than traditional metal catalysts. scitechdaily.com

A significant area of development is in direct amidation and esterification reactions. nih.govrsc.org Traditionally, these reactions require harsh conditions or wasteful activating agents. However, researchers have found that certain arylboronic acids can effectively catalyze these transformations under milder conditions. ualberta.ca For instance, studies have shown that 2-hydroxyphenylboronic acid can be an effective catalyst for the amidation of aromatic acids. rsc.org The catalytic cycle is believed to proceed through a reactive acylboronate intermediate. The development of novel boronic acid catalysts, including those with specific halogen substitutions on the phenyl ring, is anticipated to lead to even greater catalytic activity and broader substrate scope.

Furthermore, the integration of boronic acids into enzymatic frameworks represents a groundbreaking approach to catalysis. scitechdaily.com By incorporating an artificial amino acid containing a boronic acid into an enzyme, researchers have created a "boron-dependent enzyme." This hybrid catalyst combines the reactivity of the boronic acid with the high selectivity of an enzyme's chiral environment, paving the way for highly enantioselective catalytic processes. scitechdaily.com

Future research in this area will likely focus on:

The design of boronic acids with tailored electronic and steric properties to enhance catalytic performance.

The development of recyclable boronic acid catalysts to improve the sustainability of chemical processes.

The exploration of boronic acid-catalyzed reactions for a wider range of organic transformations, including cycloadditions and C-H functionalization. nih.govacs.org

Innovations in Targeted Drug Delivery and Theranostics utilizing Boronic Acids

The ability of boronic acids to form reversible covalent bonds with diols is being ingeniously exploited for biomedical applications, particularly in targeted drug delivery and theranostics (the combination of therapeutics and diagnostics). nih.govnih.gov Phenylboronic acid (PBA) and its derivatives are at the forefront of this research due to their unique interactions with biological molecules.

One of the most promising strategies involves targeting sialic acid, a sugar molecule that is often overexpressed on the surface of cancer cells. nih.govnih.gov Nanoparticles functionalized with boronic acids can selectively bind to these sialic acid residues, allowing for the targeted delivery of chemotherapeutic agents directly to tumors. This approach has the potential to increase the efficacy of cancer treatments while minimizing side effects on healthy tissues.

Boronic acids are also being incorporated into "smart" drug delivery systems that respond to specific biological stimuli within the tumor microenvironment. nih.govnih.gov These stimuli can include:

Reactive Oxygen Species (ROS): The tumor microenvironment often has elevated levels of ROS. Boronic acid-containing nanoparticles can be designed to release their drug payload in response to these high ROS levels. nih.govnih.gov

pH: The acidic environment of tumors can be used to trigger the release of drugs from pH-sensitive boronic acid-based carriers. nih.gov

ATP: High concentrations of adenosine (B11128) triphosphate (ATP) inside cells can also be used as a trigger for drug release from specially designed boronic acid nanocarriers. nih.gov

In the realm of theranostics, boronic acid-based probes are being developed for both the detection and treatment of diseases. mdpi.com These probes can be designed to fluoresce upon binding to specific biomarkers, such as certain carbohydrates or glycoproteins, enabling the visualization of diseased cells. rsc.org At the same time, these probes can be carrying a therapeutic agent, allowing for simultaneous diagnosis and treatment.

| Stimulus | Application in Drug Delivery | Reference |

| Sialic Acid | Targeting cancer cells | nih.gov |

| Reactive Oxygen Species (ROS) | ROS-responsive drug release | nih.govnih.gov |

| pH | pH-sensitive drug release in acidic tumor microenvironments | nih.gov |

| ATP | ATP-responsive drug release | nih.gov |

Expansion of Boronic Acid Applications in Materials Science (e.g., Dye-Sensitized Solar Cells, Smart Materials)

The unique chemical properties of boronic acids are also paving the way for their use in advanced materials. nih.gov In the field of renewable energy, boronic acid derivatives are being investigated for use in dye-sensitized solar cells (DSSCs). mdpi.comrsc.org These solar cells offer a potentially low-cost alternative to traditional silicon-based photovoltaics.

Beyond solar cells, boronic acids are being used to create "smart" materials that can respond to their environment. These materials often take the form of hydrogels or polymers containing boronic acid moieties. The ability of boronic acids to bind with diols allows these materials to change their properties, such as swelling or shrinking, in response to the presence of sugars like glucose. rsc.org This has led to the development of glucose-responsive hydrogels that could be used in continuous glucose monitoring systems for diabetics or in insulin (B600854) delivery systems that release insulin in response to high blood sugar levels.

The future of boronic acids in materials science is bright, with potential applications in:

Sensors for the detection of biologically important molecules. mdpi.comrsc.org

Self-healing materials.

Materials for controlled release applications.

Green Chemistry Approaches in the Synthesis and Application of Halogenated Arylboronic Acids

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis and use of halogenated arylboronic acids. mdpi.commdpi.com Traditional methods for synthesizing these compounds can sometimes involve harsh reagents and generate significant waste.

One promising green approach is the use of electrochemistry to synthesize aryl halides from arylboronic acids. rsc.org This method avoids the need for transition metal catalysts and often uses milder reaction conditions. The process involves the electrochemical oxidation of a halide anion, which then reacts with the arylboronic acid in a process called halodeborylation.

Multicomponent reactions (MCRs) are another strategy that aligns with the principles of green chemistry. nih.gov MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which reduces the number of purification steps and minimizes waste. Boronic acids can act as both a reagent and a catalyst in some MCRs, further enhancing their green credentials. nih.gov

Researchers are also exploring the use of greener solvents, such as water or ethanol (B145695), and alternative energy sources, like microwave or near-infrared irradiation, to make the synthesis of boronic acid derivatives more sustainable. mdpi.comnih.gov

| Green Chemistry Approach | Description | Reference |

| Electrosynthesis | Transition metal-free synthesis of aryl halides from arylboronic acids. | rsc.org |

| Multicomponent Reactions | Synthesis of complex molecules in a single step to reduce waste. | nih.gov |

| Green Solvents | Use of environmentally friendly solvents like water and ethanol. | mdpi.comnih.gov |

| Alternative Energy Sources | Use of microwaves or near-infrared irradiation to reduce energy consumption. | nih.gov |

Computational Design of Novel Boronic Acid Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new boronic acid derivatives with specific, enhanced properties. nih.gov By using computational methods, researchers can predict the properties and reactivity of new molecules before they are synthesized in the lab, which saves time and resources.

One area where computational design is having a significant impact is in the development of new therapeutic agents. For example, computational studies have been used to design boronic acid-based inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov By modeling the interactions between different boronic acid derivatives and the active site of the enzyme, researchers can identify candidates that are likely to be potent inhibitors.

Computational methods are also being used to design new boronic acid-based sensors. nih.gov For instance, scientists have used computational design to develop fluorescent glucose sensors with improved water solubility and sensitivity. These sensors work through the reversible binding of glucose to the boronic acid moiety, which causes a change in the fluorescence of the molecule. nih.gov

The future of boronic acid research will undoubtedly involve a close synergy between computational design and experimental synthesis. This approach will accelerate the discovery of new boronic acid derivatives with applications in a wide range of fields, from medicine to materials science.

常见问题

Q. What are the established synthetic routes for 3-bromo-4-chlorophenylboronic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogen-directed lithiation followed by borylation or Suzuki-Miyaura coupling using halogenated precursors. Key considerations include:

- Precursor selection : Use 3-bromo-4-chlorobromobenzene (or iodobenzene derivatives) to enhance reactivity.

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in anhydrous THF or DMF at 60–80°C .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate).

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Br-4-ClC₆H₃I | Pd(PPh₃)₄ | THF | 70 | 65–75 | |

| 3-Br-4-ClC₆H₃Br | Pd(dppf)Cl₂ | DMF | 80 | 55–60 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, boronic acid -B(OH)₂ protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 253.89 (C₆H₄BrClBO₂⁺) .

- IR Spectroscopy : Detect B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Diagnostic Purpose |

|---|---|---|

| ¹H NMR | δ 7.8 (d, 1H, Ar-H), δ 7.5 (dd, 1H, Ar-H) | Assign substituent positions |

| HRMS | m/z 253.89 [M+H]⁺ | Confirm molecular formula |

Advanced Research Questions

Q. How can contradictions in reported reactivity of halogenated phenylboronic acids in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies often arise from steric/electronic effects of substituents. For 3-Br-4-Cl derivatives:

- Electronic effects : The electron-withdrawing Cl and Br reduce boronic acid reactivity. Use stronger bases (e.g., K₂CO₃ instead of Na₂CO₃) to enhance transmetallation .

- Steric hindrance : Bulky ligands (e.g., SPhos) improve catalytic turnover in sterically congested systems .

Q. Table 3: Reactivity Comparison Across Halogenated Analogues

| Compound | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Br-4-ClC₆H₃B(OH)₂ | Pd(OAc)₂/SPhos | K₂CO₃ | 78 | |

| 3-Cl-4-FC₆H₃B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 62 |

Q. What experimental strategies mitigate steric effects in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Q. Table 4: Steric Mitigation Approaches

| Strategy | Example Protocol | Yield Improvement (%) |

|---|---|---|

| XPhos ligand | Pd₂(dba)₃/XPhos, DMSO, 100°C, 2 hr | +25 |

| Microwave irradiation | 150 W, 120°C, 20 min | +15 |

Q. How should this compound be handled to prevent decomposition during storage?

Methodological Answer:

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Yes. Density Functional Theory (DFT) calculates:

Q. Table 5: DFT-Predicted Reactivity Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 | Indicates kinetic stability |

| Boron electrophilicity | 1.8 | Guides cross-coupling efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。